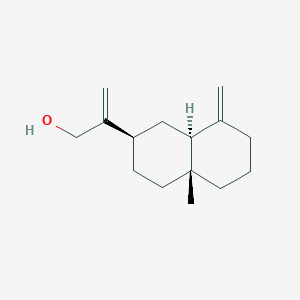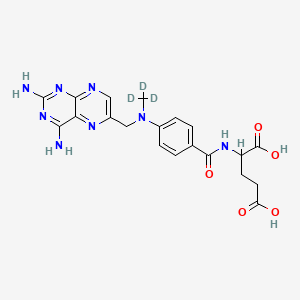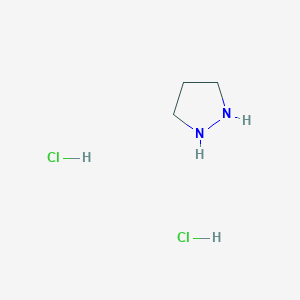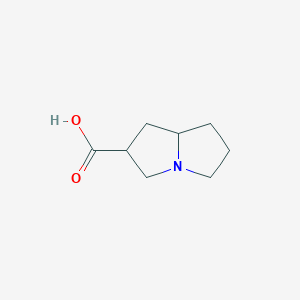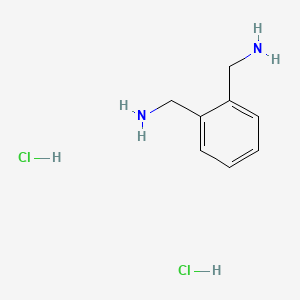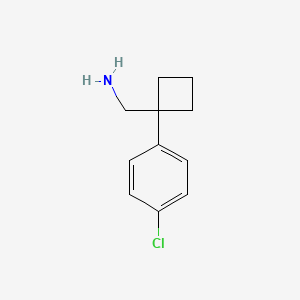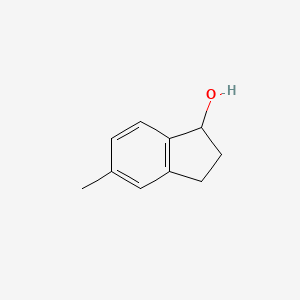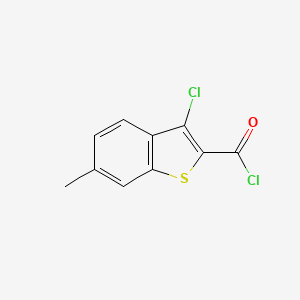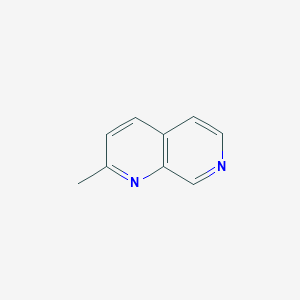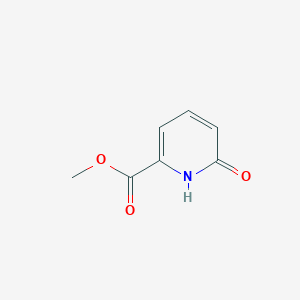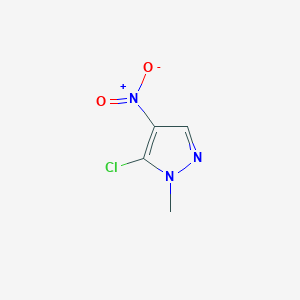
2-(Chloromethyl)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
“2-(Chloromethyl)benzene-1-sulfonyl chloride”, also known as Tosyl chloride, is a versatile reagent that is widely used in chemical synthesis, particularly in the pharmaceutical industry. It has a molecular weight of 225.09 g/mol .
Synthesis Analysis
The synthesis of sulfonyl chlorides like “2-(Chloromethyl)benzene-1-sulfonyl chloride” can be achieved through chlorosulfonation . This process involves the use of a catalyst and chlorine. The reaction between benzene and chlorine in the presence of either aluminum chloride or iron gives chlorobenzene .Molecular Structure Analysis
The molecular formula of “2-(Chloromethyl)benzene-1-sulfonyl chloride” is C7H6Cl2O2S . The IUPAC name is 4-(chloromethyl)benzenesulfonyl chloride . The InChI is InChI=1S/C7H6Cl2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)benzene-1-sulfonyl chloride” include a molecular weight of 225.09 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 223.9465560 g/mol . The topological polar surface area is 42.5 Ų .Applications De Recherche Scientifique
Application in Friedel-Crafts Sulfonylation
A study conducted by Nara, Harjani, and Salunkhe (2001) utilized 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids for the Friedel-Crafts sulfonylation reaction. This process involved benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride, leading to high yields of diaryl sulfones. The research provides insight into the enhanced reactivity and the effect of Lewis acidity in these reactions, contributing to understanding the sulfonylation mechanism using similar compounds to 2-(Chloromethyl)benzene-1-sulfonyl chloride (Nara, Harjani, & Salunkhe, 2001).
Palladium-Catalyzed Ortho-Sulfonylation
In a study by Xu et al. (2015), a palladium-catalyzed direct sulfonylation of 2-aryloxypyridines on the ortho-position of the benzene ring was developed. This method used sulfonyl chlorides as sulfonylation reagents, similar to 2-(Chloromethyl)benzene-1-sulfonyl chloride. It highlights the potential for both electron-rich and electron-deficient substrates in creating ortho-sulfonylated phenol from sulfonylation products (Xu, Liu, Li, & Sun, 2015).
Investigation of Sulfur-Chlorine Bond Dissociation
Chatgilialoglu et al. (1994) studied sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides, providing essential data for understanding the stability and reactivity of sulfonyl chloride compounds. This research is relevant for compounds like 2-(Chloromethyl)benzene-1-sulfonyl chloride, as it provides insight into their thermochemical properties (Chatgilialoglu, Griller, Kanabus‐Kaminska, & Lossing, 1994).
Reactivity with Triazoles
A study by Beryozkina et al. (2015) explored the reactions of N-unsubstituted triazoles with sulfonyl chlorides, leading to regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. This study demonstrates the versatility of sulfonyl chlorides in reacting with different organic compounds and could provide insights into the reactivity of 2-(Chloromethyl)benzene-1-sulfonyl chloride in similar contexts (Beryozkina, Efimov, Fabian, et al., 2015).
Synthesis of Alkyl Benzene Sulfonyl Chloride
Research by Lu Jun-rui (2013) focused on the synthesis of alkyl benzene sulfonyl chloride using alkyl substituted benzene and chlorosulfonic acid. This study provides a practical approach to synthesizing sulfonyl chlorides, which can be related to the synthesis processes involving 2-(Chloromethyl)benzene-1-sulfonyl chloride (Lu Jun-rui, 2013).
Safety and Hazards
The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective clothing .
Mécanisme D'action
Target of Action
The primary targets of 2-(Chloromethyl)benzene-1-sulfonyl chloride are benzylic halides . These are organic compounds where a halogen atom is attached to a benzene ring via a carbon atom . The role of these targets is to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a species rich in electrons) replaces a group or atom in a molecule . The type of nucleophilic substitution depends on the type of benzylic halide. For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
The affected biochemical pathways involve the formation of resonance-stabilized carbocations . These are intermediates that have a positive charge on a carbon atom and are stabilized by the delocalization of electrons . The downstream effects include the formation of new compounds through the reaction of these carbocations with other molecules .
Pharmacokinetics
Like other similar compounds, its adme (absorption, distribution, metabolism, and excretion) properties would depend on factors such as its chemical structure, solubility, and stability .
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of new compounds through nucleophilic substitution reactions . These reactions can lead to changes in the structure and function of molecules, potentially influencing various biochemical processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability . For instance, the rate of nucleophilic substitution reactions can be influenced by the temperature and the nature of the solvent .
Propriétés
IUPAC Name |
2-(chloromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZUBQWOGUKTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496667 | |
| Record name | 2-(Chloromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)benzene-1-sulfonyl chloride | |
CAS RN |
31910-66-4 | |
| Record name | 2-(Chloromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



